molecular formula C21H26N2O3 B6488513 N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide CAS No. 941964-54-1

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide

Cat. No. B6488513
CAS RN: 941964-54-1
M. Wt: 354.4 g/mol
InChI Key: YMXFHIOEMKGROB-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide (N-MPMEMB) is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of molecules known as benzamides and is composed of a benzene ring, a methyl group, and an amide functional group. N-MPMEMB has been studied for its potential applications in drug development and in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is not yet fully understood. It is believed that the amide group of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide may interact with proteins in the body to modulate their activity. In addition, the benzene ring of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide may interact with lipids in the body to affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide are not yet fully understood. However, some studies have suggested that N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide may have anti-inflammatory properties, as well as the potential to modulate the activity of proteins and lipids in the body.

Advantages and Limitations for Lab Experiments

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized easily. In addition, it can be used as a model compound to study the effects of amide groups on the properties of organic molecules. The main limitation of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide for use in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research into N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential for drug development. In addition, further studies could be conducted to explore the potential of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide for use in laboratory experiments. Other potential future directions include studies into the structure-activity relationships of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide and the development of new synthesis methods for the compound.

Synthesis Methods

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide can be synthesized by a two-step process. The first step involves the condensation of 3-methoxyphenylmorpholine with methylbenzoyl chloride in the presence of triethylamine to form an intermediate product. The second step involves the reaction of the intermediate product with 4-hydroxybenzoyl chloride in the presence of sodium hydroxide to form N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide.

Scientific Research Applications

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide has been studied for its potential applications in drug development and in laboratory experiments. In drug development, N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide has been studied for its potential as an anti-inflammatory agent. In laboratory experiments, N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide has been used as a model compound to study the effects of amide groups on the properties of organic molecules.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-5-3-7-18(13-16)21(24)22-15-20(23-9-11-26-12-10-23)17-6-4-8-19(14-17)25-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFHIOEMKGROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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